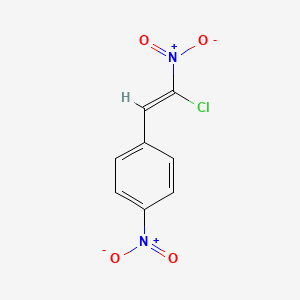
Sodium guluronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guluronic acid (sodium) is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of galacturonic acid and a C-5 epimer of mannuronic acid. Along with mannuronic acid, guluronic acid is a component of alginic acid, a polysaccharide found in brown algae . This compound is known for its ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .
准备方法
Guluronic acid (sodium) can be prepared from sodium alginate through acid hydrolysis and enzymatic degradation. In one method, oligo-guluronic acids are prepared from an acid hydrolysate of poly-guluronic acid by successive chromatographies of Bio-Gel P-6 and Q Sepharose Fast Flow . Another method involves the hydrolysis of sodium alginate in a boiling water bath using oxalic acid, hydrochloric acid, sulfuric acid, or formic acid . Industrial production often involves the extraction of alginate from brown algae, followed by its conversion to guluronic acid through controlled hydrolysis and purification processes .
化学反应分析
Guluronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. It can bind divalent metal ions such as calcium and strontium through its carboxylate moiety . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid for hydrolysis, and enzymes like alginate lyase for enzymatic degradation . Major products formed from these reactions include oligo-guluronic acids and other alginate derivatives .
科学研究应用
Guluronic acid (sodium) has numerous scientific research applications across various fields:
作用机制
The mechanism of action of guluronic acid (sodium) involves its ability to bind divalent metal ions through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . This binding capability allows it to form stable gels and hydrogels, which are useful in various applications such as drug delivery and tissue engineering . The molecular targets include the metal ions it binds to, and the pathways involved are related to the formation of stable gel matrices .
相似化合物的比较
Guluronic acid (sodium) can be compared with other uronic acids such as galacturonic acid, mannuronic acid, and glucuronic acid. While all these compounds share a similar uronic acid structure, guluronic acid is unique in its ability to form stable gels with divalent metal ions . This property makes it particularly useful in applications requiring gel formation and stability. Similar compounds include:
Galacturonic acid: A component of pectin, found in the cell walls of plants.
Mannuronic acid: Another component of alginic acid, found alongside guluronic acid in brown algae.
Glucuronic acid: Found in the connective tissues of animals and involved in detoxification processes.
属性
分子式 |
C6H9NaO7 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC 名称 |
sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1 |
InChI 键 |
WNFHGZLVUQBPMA-OSQBQZLYSA-M |
手性 SMILES |
C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
规范 SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
